![molecular formula C14H11N3O3 B2635750 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 679830-09-2](/img/structure/B2635750.png)
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Description
The compound “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a biochemical for proteomics research . It has a molecular formula of C14H11N3O3 and a molecular weight of 269.26 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[1,5-a]pyrimidines can be synthesized from aldehyde, 5-amino pyrazole, and 1,3-dicarbonyl compounds . The reaction can be catalyzed by ionic liquids such as [bmim]Br, [bmim]BF4, and HEAAc .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl group at the 7-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.26 and a molecular formula of C14H11N3O3 . Other physical and chemical properties such as melting point, IR spectrum, NMR data, and elemental analysis would need to be determined experimentally.Scientific Research Applications
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidines exhibit promising anticancer potential. Researchers have synthesized various PP derivatives and investigated their effects on cancer cells. These compounds may inhibit tumor growth by targeting specific pathways or enzymes involved in cell proliferation .
Enzymatic Inhibition
PP derivatives have been studied for their ability to inhibit enzymes. For instance, some derivatives may act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By disrupting CDK activity, these compounds could potentially halt cancer cell division .
Photophysical Properties
The planar and rigid structure of PP derivatives contributes to their intriguing photophysical properties. Researchers have explored their fluorescence behavior, solvatofluorochromic effects, and dipole moments. These properties make them valuable for applications in materials science, such as fluorescent probes or sensors .
Organic Synthesis
PP derivatives serve as versatile building blocks in organic synthesis. Their synthetic accessibility allows for structural modifications, making them ideal for combinatorial library design. Researchers have used PP scaffolds to create diverse chemical libraries for drug discovery .
Material Science
Beyond their medicinal applications, PP derivatives find use in material science. Their unique structure and photophysical properties make them suitable for designing functional materials, such as organic semiconductors, luminescent materials, and sensors .
Combinatorial Library Design
Due to the synthetic flexibility of PP derivatives, they are valuable for creating combinatorial libraries. Researchers can modify the periphery of the PP core to generate diverse chemical entities for drug screening and optimization .
properties
IUPAC Name |
7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-6-7-15-13-8-11(14(18)19)16-17(12)13/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQIVWLVEPIYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
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